molecular formula C26H22O2P+ B14332084 Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl- CAS No. 105507-10-6

Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-

Cat. No.: B14332084
CAS No.: 105507-10-6
M. Wt: 397.4 g/mol
InChI Key: HLJDVRNPTFTFOX-UHFFFAOYSA-N
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Description

Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is a chemical compound with the molecular formula C26H22O2P. It is a member of the phosphonium family, which are quaternary phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-phenoxyacetophenone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential use in biological systems as a probe or marker.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, involves its ability to form stable phosphonium ylides. These ylides can participate in various chemical reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The stability of the ylide is due to the resonance structures that can be formed, which distribute the charge over the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is unique due to its phenoxy group, which imparts different chemical properties compared to its analogs. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .

Properties

CAS No.

105507-10-6

Molecular Formula

C26H22O2P+

Molecular Weight

397.4 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl)-triphenylphosphanium

InChI

InChI=1S/C26H22O2P/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1

InChI Key

HLJDVRNPTFTFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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